![molecular formula C18H21N5O3 B2469294 N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramid CAS No. 1021125-32-5](/img/structure/B2469294.png)
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung zeigt vielversprechende zytotoxische Wirkungen gegen Krebszellen. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brustkrebs. Weitere Studien sind erforderlich, um ihren Wirkmechanismus aufzuklären und ihre Wirksamkeit zu optimieren .
Antibakterielle Eigenschaften
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramid zeigt antimikrobielle Aktivität. Es kann als potenzieller Leitstoff für die Entwicklung neuer antimikrobieller Mittel dienen. Untersuchungen zu seinen spezifischen Zielen und dem Aktivitätsspektrum sind im Gange .
Analgetische und entzündungshemmende Wirkungen
Die Verbindung zeigt analgetische und entzündungshemmende Eigenschaften. Sie könnte als Kandidat für die Schmerztherapie und entzündungsbedingte Erkrankungen untersucht werden. Weitere präklinische und klinische Studien sind erforderlich, um ihre Wirksamkeit und Sicherheit zu validieren .
Antioxidatives Potenzial
N-(2-{[3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamid kann als Antioxidans wirken. Seine Fähigkeit, freie Radikale abzufangen und vor oxidativem Stress zu schützen, bedarf weiterer Untersuchungen .
Enzyminhibition
Die Verbindung zeigt inhibitorische Wirkungen auf Enzyme wie Carboanhydrase, Cholinesterase und alkalische Phosphatase. Diese Enzyminhibitoren haben therapeutische Implikationen bei verschiedenen Krankheiten, darunter neurodegenerative Erkrankungen und Stoffwechselerkrankungen .
Antivirale Aktivität
Vorläufige Studien deuten darauf hin, dass this compound antivirale Eigenschaften besitzen könnte. Sein Potenzial als antivirales Mittel verdient weitere Untersuchungen .
Arzneimittelentwicklung
Das Verständnis der Struktur-Wirkungs-Beziehung von 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinen ist entscheidend für die rationale Arzneimittelentwicklung. Forscher können dieses Gerüst der Verbindung für die Entwicklung multifunktionaler Medikamente nutzen, die verschiedene Krankheiten bekämpfen .
In Silico Pharmakokinetik und Molekulare Modellierungsstudien
Rechnerische Ansätze wie die Molekulare Modellierung können Einblicke in die Wechselwirkungen der Verbindung mit biologischen Zielen liefern. In Silico-Studien tragen zu ihrer Optimierung und Vorhersage pharmakokinetischer Eigenschaften bei .
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Krebstherapie bis zur Enzyminhibition. Forscher erforschen weiterhin sein Potenzial und zielen darauf ab, seine pharmakologischen Eigenschaften für verbesserte Gesundheitsergebnisse zu nutzen . 🌟
Wirkmechanismus
Target of Action
The compound N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide are largely determined by its triazole nucleus. This nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . The compound is readily capable of binding in the biological system with a variety of enzymes and receptors .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is involved in are not yet fully known. Triazole compounds are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide within cells and tissues are not yet fully known. Triazole compounds are known to interact with a variety of transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is not yet fully known. Triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(2)18(24)19-9-10-26-16-8-7-15-20-21-17(23(15)22-16)13-5-4-6-14(11-13)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZEVNEXRCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
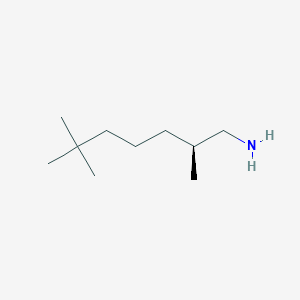
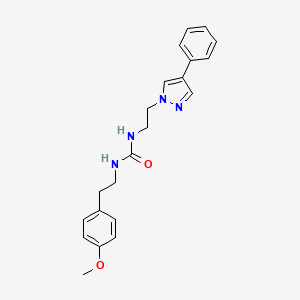
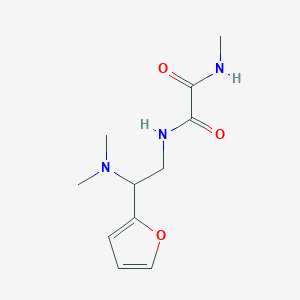
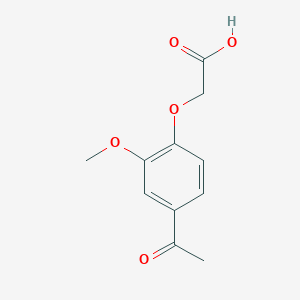
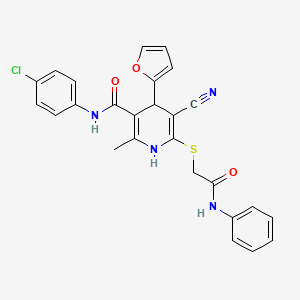

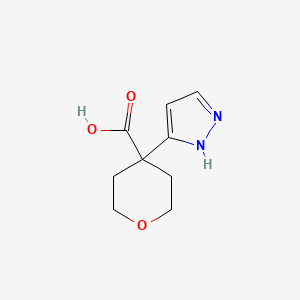
![4-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2469224.png)

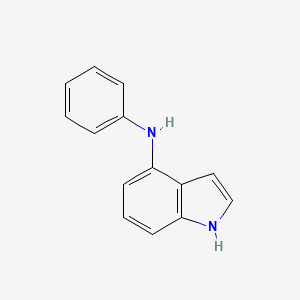
![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)


![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2469233.png)
